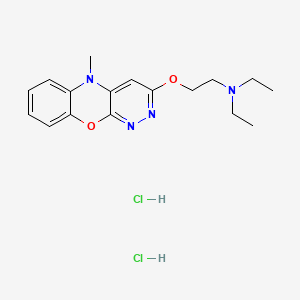

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride

Descripción general

Descripción

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride is a complex organic compound with the molecular formula C17H24Cl2N4O2. This compound is known for its unique structure, which includes a pyridazino-benzoxazin moiety, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the pyridazino-benzoxazin core, followed by the introduction of the ethanamine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the final product from any impurities.

Análisis De Reacciones Químicas

Types of Reactions

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.

Aplicaciones Científicas De Investigación

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its activity against various diseases.

Industry: It is used in the development of new materials and chemical products.

Mecanismo De Acción

The mechanism of action of Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, monohydrochloride

- Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, free base

Uniqueness

What sets Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride apart from similar compounds is its specific dihydrochloride form, which can influence its solubility, stability, and reactivity

Actividad Biológica

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride (commonly referred to as compound 1) is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity based on available research findings, including its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C17H24Cl2N4O2

- Molecular Weight : 387.304 g/mol

- CAS Number : 55931-84-5

The structure includes a pyridazino-benzoxazine moiety that is significant for its biological activity. The presence of the N,N-diethylamino group enhances its solubility and bioavailability.

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, including receptors involved in inflammatory and autoimmune responses. Recent studies have indicated that compounds with similar structures can inhibit cytokine production, particularly interleukin-15 (IL-15), which plays a crucial role in immune regulation and inflammation .

Pharmacological Evaluations

- Anti-inflammatory Activity :

-

Analgesic Properties :

- In pharmacological evaluations comparing various substituted pyrido[3,2-b]oxazinones, compounds structurally related to compound 1 demonstrated analgesic effects superior to conventional analgesics like acetylsalicylic acid. For instance, an analog showed an ED50 value of 12.5 mg/kg in mice during pain assessment tests .

-

Cytotoxicity :

- Preliminary cytotoxicity assays indicate that compounds with the benzoxazine structure can selectively induce apoptosis in cancer cell lines without affecting normal cells, highlighting their potential as anticancer agents.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds similar to ethanamine dihydrochloride:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Compound reduced IL-15 levels significantly in vitro. |

| Study B | Assess analgesic properties | Demonstrated effective pain relief in animal models compared to aspirin. |

| Study C | Investigate cytotoxic effects on cancer cells | Showed selective toxicity towards cancer cells with minimal effects on normal cells. |

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that modifications in the benzoxazine moiety can significantly influence biological activity. For instance:

- Substituents on the benzene ring : Different substituents can enhance or diminish receptor binding affinity.

- Alkyl chain length : Variations in the N,N-diethyl group have been shown to affect solubility and permeability across biological membranes.

Propiedades

IUPAC Name |

N,N-diethyl-2-(5-methylpyridazino[3,4-b][1,4]benzoxazin-3-yl)oxyethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2.2ClH/c1-4-21(5-2)10-11-22-16-12-14-17(19-18-16)23-15-9-7-6-8-13(15)20(14)3;;/h6-9,12H,4-5,10-11H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXJJBFMNGIONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=NN=C2C(=C1)N(C3=CC=CC=C3O2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204530 | |

| Record name | Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55931-84-5 | |

| Record name | Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055931845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.